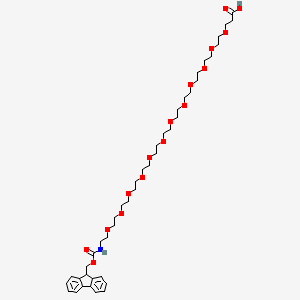

Fmoc-NH-PEG12-CH2CH2COOH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNHRDJTWNEGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952360-91-6 | |

| Record name | (Fmoc-amino)-PEG12-C2-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking Precision in Bioconjugation and Drug Development: A Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2CH2COOH is a versatile, heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a unique combination of properties. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward conjugation to primary amines. The hydrophilic 12-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its applications, experimental protocols, and the underlying principles of its use.

Core Applications of this compound

This compound is a cornerstone in several advanced biochemical applications due to its precise length and versatile functional groups.

PROTAC Linker

This molecule is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] The PEG12 linker in this compound provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand, a critical factor for the formation of a stable and productive ternary complex.[5] The hydrophilicity of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.[6][7] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[5][6][8][9][10]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the realm of bioconjugation, this compound serves as a linker to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[11] For ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG12 spacer enhances the hydrophilicity of the ADC, which can reduce aggregation, improve stability in circulation, and lead to a better overall therapeutic profile.[12][13]

Peptide Synthesis

The molecule is also utilized in solid-phase peptide synthesis (SPPS) to introduce a PEG spacer into a peptide sequence.[14] This modification can enhance the solubility and pharmacokinetic properties of the resulting peptide. The Fmoc-protected amine is compatible with standard Fmoc-based SPPS protocols.[15][16][17][18][19]

Surface Modification and Nanoparticle Functionalization

The carboxylic acid terminus can be used to attach the molecule to amine-functionalized surfaces or nanoparticles. Subsequent removal of the Fmoc group exposes a primary amine on the surface, which can be used for further functionalization. The PEG chain in this context helps to reduce non-specific protein adsorption and improve the biocompatibility of the material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H63NO16 | [Source] |

| Molecular Weight | 825.95 g/mol | [Source] |

| Appearance | White to off-white solid | [Source] |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | [Source] |

| Purity | Typically >95% | [Source] |

| Storage | -20°C for long-term storage | [Source] |

Experimental Protocols

The following are detailed protocols for the primary applications of this compound.

General Protocol for PROTAC Synthesis

This protocol outlines the sequential amide bond formation to synthesize a PROTAC using this compound as the linker.

Step 1: Coupling of the First Ligand to the Linker

-

Dissolve the ligand containing a primary or secondary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Step 2: Fmoc Deprotection

-

Dissolve the purified product from Step 1 in a solution of 20% piperidine (B6355638) in DMF.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.

Step 3: Coupling of the Second Ligand

-

Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the second ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

General Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a drug to an antibody via this compound.

Step 1: Preparation of the Drug-Linker Conjugate

-

Follow Step 1 and Step 2 from the PROTAC synthesis protocol (Section 3.1) to couple the drug (containing a suitable amine) to the linker and then deprotect the Fmoc group.

Step 2: Activation of Antibody Lysine (B10760008) Residues

-

This step is typically not required as the carboxylic acid of the linker will be activated to react with the native lysine residues on the antibody. Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4).

Step 3: Conjugation of Drug-Linker to Antibody

-

Dissolve the deprotected drug-linker conjugate from Step 1 in an amine-free solvent such as DMSO.

-

Activate the carboxylic acid of the drug-linker by adding EDC (1.5 eq) and Sulfo-NHS (1.5 eq) and incubate for 15 minutes at room temperature.[20][21]

-

Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 10-fold molar excess of linker-drug to antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[11]

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[11]

-

Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl.

Step 4: Purification of the ADC

-

Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Signaling Pathways and Workflows

Visual representations of the key mechanisms and workflows involving this compound are provided below using the Graphviz DOT language.

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Experimental Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Workflow for Antibody-Drug Conjugation

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile tool in the fields of bioconjugation and drug development. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise construction of complex biomolecular architectures. The protocols and principles outlined in this guide provide a framework for the effective utilization of this linker in the synthesis of next-generation therapeutics such as PROTACs and ADCs. As research in targeted therapies continues to advance, the strategic application of linkers like this compound will remain critical to success.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Carbamates | Ambeed.com [ambeed.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. benchchem.com [benchchem.com]

A Deep Dive into the Solubility of Fmoc-NH-PEG12-CH2CH2COOH: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 5, 2025 – As the landscape of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) continues to expand, a thorough understanding of the physicochemical properties of enabling chemical linkers is paramount. This technical guide offers an in-depth analysis of the solubility characteristics of Fmoc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEGylated linker crucial for the synthesis of advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and visual representations of relevant biological and synthetic pathways.

Core Solubility Characteristics

This compound is a well-regarded PEG derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The presence of the hydrophilic PEG chain is a defining feature that significantly enhances the aqueous solubility of molecules it is conjugated to.[1][2][3] Concurrently, the molecule retains solubility in a variety of common organic solvents, making it a versatile tool in multistep synthetic protocols.

| Solvent/System | This compound (Qualitative) | Boc-NH-PEG12-CH2CH2COOH (Quantitative Proxy) |

| Aqueous Media | Soluble[1][2][3] | ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Not explicitly stated, but commonly used in synthesis |

| Dichloromethane (DCM) | Soluble | Not explicitly stated, but commonly used in synthesis |

| Acetonitrile (ACN) | Soluble | Not explicitly stated, but commonly used in synthesis |

| Tetrahydrofuran (THF) | Soluble | Not explicitly stated, but commonly used in synthesis |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of PEGylated compounds is crucial for downstream applications. The following is a generalized protocol adapted from established methods for determining the solubility of PEGylated biomolecules, such as the PEG precipitation assay. This method can be tailored to assess the solubility of this compound in various buffer systems.

Objective: To determine the apparent solubility of this compound in a given aqueous buffer.

Materials:

-

This compound

-

Polyethylene glycol (e.g., PEG 3350)

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Spectrophotometer or HPLC system

-

Vortex mixer and microcentrifuge

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in the chosen aqueous buffer. The exact concentration will depend on the expected solubility and the detection limits of the analytical method.

-

Prepare a series of PEG stock solutions of varying concentrations (e.g., 0% to 40% w/v) in the same aqueous buffer.

-

-

Sample Preparation:

-

In a series of microcentrifuge tubes, mix the this compound stock solution with the different PEG stock solutions to achieve a range of final PEG concentrations. Ensure the final concentration of the PEGylated compound is consistent across all tubes.

-

Gently vortex the tubes and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for any precipitation to occur.

-

-

Phase Separation:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet any precipitate.

-

-

Quantification of Soluble Fraction:

-

Carefully collect the supernatant from each tube without disturbing the pellet.

-

Measure the concentration of this compound in the supernatant using a suitable analytical method. UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group) or a calibrated HPLC method are appropriate choices.

-

-

Data Analysis:

-

Plot the concentration of the soluble this compound as a function of the PEG concentration.

-

Extrapolate the resulting curve to 0% PEG concentration to estimate the apparent solubility of the compound in the absence of the precipitating agent.

-

Visualization of Application Pathways

This compound is a key component in the synthesis of complex therapeutic modalities. The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of action for PROTACs and a generalized workflow for the synthesis of Antibody-Drug Conjugates, two major applications for this linker.

The diagram above illustrates the catalytic mechanism of a PROTAC. The PROTAC molecule, which incorporates a linker such as this compound, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can engage in further catalytic cycles.

The synthesis of an Antibody-Drug Conjugate is a multi-step process, as depicted in the workflow above. Typically, the linker, such as this compound, is first conjugated to the cytotoxic payload.[6] The Fmoc protecting group is then removed to expose the amine, which is subsequently coupled to the monoclonal antibody.[6] The final ADC product is then purified and characterized to ensure its quality and efficacy. The PEG component of the linker plays a crucial role in maintaining the solubility and stability of the final conjugate.[7]

Conclusion

This compound offers a favorable solubility profile, rendering it a valuable tool for the development of next-generation bioconjugates. Its enhanced aqueous solubility, coupled with its compatibility with organic solvents, provides flexibility in synthetic and formulation strategies. The provided experimental protocol offers a framework for researchers to quantitatively assess its solubility in specific systems, while the visualized pathways highlight its critical role in the mechanism of action and synthesis of advanced therapeutics like PROTACs and ADCs. A thorough understanding of these fundamental properties is essential for the successful translation of these promising molecules from the laboratory to the clinic.

References

- 1. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

In-Depth Technical Guide to the Synthesis of Fmoc-NH-PEG12-linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-NH-PEG12-linker, a heterobifunctional linker crucial in modern drug development and bioconjugation.

Introduction

Fmoc-NH-PEG12-linker, also known as Fmoc-N-amido-PEG12-acid or O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)-undecaethyleneglycol, is a versatile chemical tool employed in peptide synthesis, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the sequential and controlled conjugation of different molecules, making it an invaluable asset in the construction of complex therapeutic and diagnostic agents.[1][2][3]

The Fmoc group provides a base-labile protecting group for the terminal amine, which can be selectively removed under mild conditions to allow for subsequent reactions.[3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, often leading to improved in vivo stability and reduced immunogenicity.[4][5] The terminal carboxylic acid enables conjugation to amine-containing molecules, such as antibodies or other small molecules, through the formation of a stable amide bond.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-NH-PEG12-linker is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C42H65NO16 | [1] |

| Molecular Weight | 839.96 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMF, DMSO, methylene (B1212753) chloride | [3] |

| Storage | -20°C, protected from moisture | [6] |

Synthesis of Fmoc-NH-PEG12-linker

The synthesis of Fmoc-NH-PEG12-linker is a multi-step process that begins with a commercially available amino-PEG-acid precursor. The general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of Fmoc-NH-PEG12-linker.

Experimental Protocol: Fmoc Protection of Amino-PEG12-Acid

This protocol describes the synthesis of Fmoc-NH-PEG12-linker from a commercially available amino-PEG12-acid.

Materials:

-

Amino-PEG12-acid (1 equivalent)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equivalents)

-

10% aqueous sodium carbonate solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolution: Dissolve Amino-PEG12-acid in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure Fmoc-NH-PEG12-linker.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (by HPLC) | >95% |

Characterization

The structure and purity of the synthesized Fmoc-NH-PEG12-linker are confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of the Fmoc group, the PEG backbone, and the terminal carboxylic acid protons.

-

Mass Spectrometry (MS): Verifies the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.

Applications in Drug Development

Fmoc-NH-PEG12-linker is a critical component in the development of sophisticated drug delivery systems.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate this process. The flexibility and hydrophilicity of the PEG12 chain in Fmoc-NH-PEG12-linker can be advantageous in optimizing the ternary complex formation.[7][8][9]

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. The hydrophilic PEG12 spacer of Fmoc-NH-PEG12-linker can improve the solubility and stability of the ADC, potentially leading to a better therapeutic index.[10][11]

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Fmoc-NH-PEG12-linker is a well-defined, versatile tool for the synthesis of complex bioconjugates. Its defined length, hydrophilicity, and orthogonal protecting groups provide researchers and drug developers with precise control over the design and synthesis of next-generation therapeutics like PROTACs and ADCs. The synthetic protocol outlined in this guide, along with the understanding of its applications, will aid in the rational design and development of novel and more effective drug candidates.

References

- 1. Fmoc-NH-PEG12-COOH, 756526-01-9 - Biopharma PEG [biochempeg.com]

- 2. Fmoc-NH-PEG12-acid, CAS 756526-01-9 | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 6. Fmoc-NH-PEG12-CH2COOH, 675606-79-8 | BroadPharm [broadpharm.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism and Application of Fmoc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a critical heterobifunctional linker in modern bioconjugation, peptide synthesis, and drug development. Its structure, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid separated by a hydrophilic 12-unit PEG chain, provides a versatile platform for covalently linking molecules. This guide elucidates the core mechanisms of action of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), modification of peptides, and functionalization of surfaces. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this powerful chemical tool.

Core Mechanism of Action: A Versatile Heterobifunctional Linker

The primary "mechanism of action" of this compound is not pharmacological but chemical; it functions as a versatile, high-purity spacer that connects two different molecular entities. Its functionality is derived from its distinct terminal groups:

-

Fmoc-Protected Amine (Fmoc-NH-): The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for amines in peptide synthesis.[1] It is stable under acidic conditions but can be cleanly and rapidly removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal a primary amine.[1][2] This primary amine is then available for subsequent conjugation reactions.

-

Propionic Acid (-CH2CH2COOH): The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines, forming stable amide bonds.[3] This reaction is commonly facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activator like NHS (N-Hydroxysuccinimide).[3]

-

PEG12 Spacer: The 12-unit polyethylene glycol chain is a key component that imparts favorable physicochemical properties to the final conjugate.[4] Being monodisperse, it has a precise length and molecular weight, unlike traditional polydisperse PEG polymers.[5] Its hydrophilicity enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[4][6] The flexibility and length of the PEG chain also provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

The strategic combination of these three components allows for a sequential and controlled synthesis of complex biomolecules.

Key Applications and Functional Roles

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] The linker is a critical determinant of a PROTAC's efficacy.[9]

Mechanism in PROTAC Synthesis:

-

Sequential Conjugation: The linker allows for a stepwise assembly. Typically, the carboxylic acid end is first coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands).[10]

-

Fmoc Deprotection: The Fmoc group on the other end of the linker is then removed using a piperidine solution, exposing the primary amine.

-

Final Coupling: This newly exposed amine is then coupled to an activated carboxylic acid on the POI-binding ligand (the "warhead") to complete the PROTAC molecule.

The PEG12 linker influences the PROTAC's properties by modulating the distance and orientation between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[9][11]

Peptide Modification and Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used as a building block to incorporate a PEG linker into a peptide sequence.[4]

Mechanism in Peptide Synthesis:

-

The carboxylic acid of the linker is activated and coupled to the free N-terminal amine of a growing peptide chain on a solid support resin.

-

The Fmoc group is then removed, allowing the peptide synthesis to continue from the newly exposed amine of the PEG linker.

This modification can significantly enhance the therapeutic potential of peptides by:

-

Increasing Solubility: Improving the solubility of hydrophobic peptides.

-

Enhancing Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulating half-life.[5]

-

Reducing Immunogenicity: Shielding the peptide from proteolytic enzymes and the immune system.[5]

Surface Modification and Bioconjugation

The bifunctional nature of the linker makes it ideal for attaching biomolecules to surfaces for applications in biosensors, diagnostic arrays, and nanotechnology.[4]

Mechanism in Surface Functionalization:

-

A surface (e.g., a silicon wafer, nanoparticle, or microplate) is first functionalized to present primary amine groups (e.g., using APTES).

-

The carboxylic acid of this compound is then activated and reacted with the surface amines, coating the surface with the PEG linker.[4]

-

The Fmoc group is removed, exposing a high density of primary amines on the surface, which are now spaced away from the surface by the PEG linker. These amines are then ready for the immobilization of peptides, proteins, or other biomolecules.[4]

Quantitative Data

The selection of a linker is a critical parameter in drug design, and its length directly impacts biological activity. The following tables summarize illustrative data on the physicochemical properties of PEG linkers and their influence on PROTAC performance.

Table 1: Physicochemical Properties of Amine-PEG-Carboxylic Acid Linkers

| Number of PEG Units (n) | Molecular Weight ( g/mol ) | Linker Length (Å) |

|---|---|---|

| 4 | 317.35 | ~17.7 |

| 8 | 493.56 | ~32.1 |

| 12 | 669.77 | ~46.5 |

| 24 | 1198.38 | ~92.1 |

Data is representative for H2N-(CH2CH2O)n-CH2CH2COOH and serves for comparative purposes.

Table 2: Influence of PEG Linker Length on PROTAC Efficacy (Illustrative Example)

| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |

|---|---|---|---|

| Alkyl Chain (12 atoms) | >1000 | <20 | 0.5 |

| PEG4 (~18 Å) | 150 | 85 | 1.2 |

| PEG12 (~47 Å) | 25 | >95 | 1.9 |

| PEG24 (~92 Å) | 200 | 70 | 1.1 |

DC50: concentration for 50% maximal degradation. Dmax: maximum percentage of degradation. Data is illustrative, compiled from literature, and highly dependent on the specific POI and E3 ligase.[12]

Experimental Protocols

The following are detailed, generalized protocols for the key chemical transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of the carboxylic acid end of the linker to a primary amine.

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-containing molecule (e.g., E3 Ligase Ligand-NH2) (1.0-1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis, under inert (N2 or Ar) atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the amine-containing molecule (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a silica (B1680970) gel column with a dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the desired amide conjugate.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to reveal the primary amine.

Reagents and Materials:

-

Fmoc-protected conjugate (from Protocol 1)

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the Fmoc-protected conjugate in a minimal volume of DMF.

-

Add the 20% piperidine in DMF solution (typically 5-10 times the volume of the dissolved conjugate).

-

Stir the reaction at room temperature. The reaction is usually complete within 15-30 minutes.

-

Monitor the reaction by LC-MS to confirm the complete removal of the Fmoc group (a mass decrease of 222.24 Da).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

-

Precipitate the product by adding cold diethyl ether to the concentrated residue.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product thoroughly with diethyl ether to remove the dibenzofulvene-piperidine adduct.

-

Dry the product under high vacuum. The resulting amine is often used in the next step without further purification.

Conclusion

This compound is a cornerstone molecule for the rational design and synthesis of complex bioconjugates. Its well-defined structure and predictable chemical reactivity provide researchers with precise control over the assembly of molecules like PROTACs and modified peptides. The hydrophilic and flexible PEG12 spacer is not merely a passive linker but an active modulator of critical properties such as solubility, pharmacokinetics, and the ability to foster productive protein-protein interactions. The protocols and data presented in this guide offer a foundational understanding of its mechanism and a practical framework for its application in advancing therapeutic and diagnostic research.

References

- 1. mdpi.com [mdpi.com]

- 2. Fmoc-NH-PEG12-acid, CAS 756526-01-9 | AxisPharm [axispharm.com]

- 3. Fmoc-NH-PEG12-CH2COOH, 675606-79-8 | BroadPharm [broadpharm.com]

- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-NH-PEG12-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identification

This compound is a versatile chemical tool composed of three key functional components: a base-labile Fmoc-protected amine, a flexible and hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propionic acid. This unique structure allows for sequential and specific conjugation reactions, making it an invaluable asset in the synthesis of complex biomolecules.

| Property | Data | Citations |

| CAS Number | 1952360-91-6, 756526-01-9 | [1][2][3][4] |

| Molecular Formula | C42H65NO16 | [1][2][3][4][5] |

| Molecular Weight | ~839.96 g/mol | [1][2][3][4] |

| Synonyms | Fmoc-N-amido-PEG12-acid, O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)-undecathyleneglycol, Fmoc-PEG12-propionic acid | [1][3] |

| Purity | ≥95% | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Storage Conditions | -20°C for long-term storage, keep dry and avoid sunlight | [3][5] |

Key Applications in Research and Drug Development

The distinct functionalities of this compound make it suitable for a variety of advanced applications. The hydrophilic PEG spacer is particularly noted for increasing the solubility of conjugated molecules in aqueous media.[2][6][7]

-

PROTAC Linker : This molecule is frequently used as a PEG-based linker in the synthesis of PROTACs.[2][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8] The PEG linker component connects the ligand for the target protein to the ligand for the E3 ligase.

-

Antibody-Drug Conjugate (ADC) Linker : It serves as a cleavable linker in the construction of ADCs, which are designed to deliver a cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody.[3][9]

-

Peptide Synthesis and Bioconjugation : The linker is instrumental in tethering peptides to proteins or other large biomolecules like nucleic acids.[3] The PEG chain can help to reduce the aggregation of hydrophobic peptides.[3]

-

Drug Delivery and Nanomedicine : Its properties are leveraged in drug delivery systems and nanomedicine to improve the pharmacokinetic profiles of therapeutic agents.[1][10]

Experimental Protocols and Methodologies

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.

Protocol 1: Fmoc Group Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the primary amine. Its removal is the first step in many conjugation workflows, exposing the amine for subsequent reactions.

-

Objective : To remove the Fmoc protecting group and liberate the primary amine.

-

Reagents : A solution of piperidine (B6355638) in an organic solvent (e.g., 20% piperidine in DMF).

-

Methodology :

-

Dissolve the this compound conjugate in the piperidine solution.

-

Allow the reaction to proceed at room temperature. The reaction time is typically short, often ranging from a few minutes to an hour.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the free amine product can be isolated through precipitation, extraction, or chromatographic purification.

-

-

Principle : The Fmoc group is cleaved under basic conditions, yielding the free amine and a dibenzofulvene-piperidine adduct.[2][6][7]

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or drug molecule) to form a stable amide bond.

-

Objective : To conjugate the carboxylic acid terminus to a primary amine-containing molecule.

-

Reagents :

-

A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][6][7]

-

An appropriate solvent (e.g., DMF, DMSO).

-

The amine-containing target molecule.

-

-

Methodology :

-

Dissolve the this compound (or its deprotected amine version, depending on the desired final product) in the chosen solvent.

-

Add the coupling agent (e.g., EDC or HATU) to activate the carboxylic acid group, forming a reactive intermediate.

-

Introduce the target molecule containing a primary amine to the reaction mixture.

-

Allow the reaction to proceed, typically for several hours at room temperature or as optimized for the specific substrates.

-

Monitor the formation of the amide bond via analytical methods.

-

Purify the final conjugate using techniques like dialysis, size-exclusion chromatography, or HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and application of this compound.

Caption: Key functional components of the this compound molecule.

Caption: A standard workflow for bioconjugation using the linker.

Caption: Conceptual diagram of the linker's role in a PROTAC.

References

- 1. purepeg.com [purepeg.com]

- 2. This compound | 1952360-91-6 [chemicalbook.com]

- 3. Fmoc-NH-PEG12-COOH, 756526-01-9 - Biopharma PEG [biochempeg.com]

- 4. calpaclab.com [calpaclab.com]

- 5. guidechem.com [guidechem.com]

- 6. Fmoc-NH-PEG12-CH2COOH, 675606-79-8 | BroadPharm [broadpharm.com]

- 7. Fmoc-NH-PEG12-CH2COOH - CD Bioparticles [cd-bioparticles.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. purepeg.com [purepeg.com]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis using Fmoc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2CH2COOH is a hydrophilic linker utilized in solid-phase peptide synthesis (SPPS) to incorporate a polyethylene (B3416737) glycol (PEG) spacer into a peptide sequence. The process of covalently attaching PEG chains, known as PEGylation, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] Benefits of PEGylation include improved solubility, increased stability against enzymatic degradation, prolonged circulating half-life, and reduced immunogenicity.[1] This 12-unit PEG linker provides a flexible and hydrophilic spacer that can improve the overall properties of the final peptide conjugate.

This document provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Data Presentation

Quantitative data from the synthesis and purification of PEGylated peptides should be meticulously recorded to ensure reproducibility and for quality control. Below are template tables to be populated with experimental data.

Table 1: Resin Loading and Linker Coupling Efficiency

| Parameter | Value |

| Resin Type and Substitution | |

| Initial Resin Weight (g) | |

| This compound (equivalents) | |

| Coupling Reagents (equivalents) | |

| Coupling Time (h) | |

| Final Resin Weight (g) | |

| Loading Efficiency (%) |

Table 2: Peptide Synthesis and Cleavage Yield

| Peptide Sequence | Molecular Weight (Da) |

| Theoretical Yield (mg) | |

| Crude Peptide Weight (mg) | |

| Cleavage Yield (%) |

Table 3: Peptide Purity and Characterization

| Analytical Method | Result |

| HPLC Purity (%) | |

| Mass Spectrometry (Expected Mass) | |

| Mass Spectrometry (Observed Mass) |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a peptide incorporating the this compound linker using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Or Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) / 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc-Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation and Wash Solvent: Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Protocol

1. Resin Preparation and Swelling

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection of the Resin

-

Drain the DMF from the swollen resin.

-

Add the Fmoc-deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual piperidine.

3. Coupling of this compound

-

In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in DMF.

-

Add DIC (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated linker solution to the deprotected resin.

-

Add DIPEA (4-10 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

4. Peptide Chain Elongation

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the PEG linker by following the procedure in step 2.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (2-5 equivalents) and a coupling agent (e.g., HATU, 2-5 equivalents) in DMF.

-

Add DIPEA (4-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin-bound PEG linker.

-

Agitate for 1-2 hours.

-

Monitor the reaction with a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). A different cocktail may be required depending on the amino acid composition of the peptide.[2][3]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the solution to separate the resin from the cleaved peptide solution.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates.

6. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for SPPS using this compound.

Signaling Pathway Example: Peptide-Receptor Interaction

This is a generic representation of a signaling pathway that could be initiated by a synthesized peptide ligand binding to a G-protein coupled receptor (GPCR). The specific pathway will depend on the peptide's target.

Caption: Generic GPCR signaling cascade initiated by a peptide ligand.

References

Application Notes and Protocols for Fmoc-NH-PEG12-CH2CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of Fmoc-NH-PEG12-CH2CH2COOH, a versatile heterobifunctional linker, in various bioconjugation applications. This document is intended to guide researchers in leveraging the unique properties of this reagent for the development of advanced biotherapeutics and diagnostic tools.

Introduction to this compound

This compound is a high-purity PEG derivative that serves as a flexible linker in bioconjugation.[1][2] It features three key chemical components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. Its removal under mild basic conditions allows for sequential and controlled conjugation strategies, which is particularly valuable in solid-phase peptide synthesis (SPPS) and the synthesis of complex biomolecules.[3]

-

PEG12 (Polyethylene Glycol) Spacer: A hydrophilic 12-unit polyethylene (B3416737) glycol chain. This spacer enhances the solubility of the resulting conjugate in aqueous media, a critical factor for many biological applications.[4][5] Furthermore, the PEG linker can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile.

-

Terminal Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[4][5]

This unique combination of features makes this compound an ideal choice for applications such as the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the PEGylation of peptides and other biomolecules for therapeutic and diagnostic purposes.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C41H63NO16[4][5] |

| Molecular Weight | 825.95 g/mol [5] |

| Alternate Molecular Weight | 826 g/mol [4], 839.963 g/mol [11] |

| Purity | ≥95%[4][11] |

| Appearance | White to off-white solid |

| Storage Conditions | -20°C for long-term storage[4][5] |

Experimental Protocols

Protocol 1: Fmoc Group Deprotection

This protocol details the procedure for removing the Fmoc protecting group to expose the primary amine for subsequent conjugation reactions.

Materials:

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)[12][13]

-

Anhydrous DMF

-

Reaction vessel (e.g., round-bottom flask)

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in a minimal volume of anhydrous DMF in a clean, dry reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A 2 to 5-fold molar excess of piperidine over the linker is recommended.

-

Allow the reaction to proceed at room temperature with gentle stirring for approximately 5 to 30 minutes.[12]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the DMF, piperidine, and fluorenyl by-products by evaporation under reduced pressure using a rotary evaporator. The resulting deprotected linker, NH2-PEG12-CH2CH2COOH, can then be used in the next step.

Protocol 2: Carboxylic Acid Activation and Bioconjugation

This protocol outlines the activation of the terminal carboxylic acid of the deprotected linker and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein or antibody.

Materials:

-

Deprotected NH2-PEG12-CH2CH2COOH (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[][15]

-

Primary amine-containing biomolecule (e.g., antibody, protein)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[15]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[][16]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[15][16]

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis cassettes)

Procedure:

-

Activation of the Linker: a. Dissolve the deprotected NH2-PEG12-CH2CH2COOH linker in the Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.[15] c. Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the linker solution. d. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[15]

-

Conjugation to the Biomolecule: a. Prepare the primary amine-containing biomolecule in the Coupling Buffer. b. Add the activated linker solution to the biomolecule solution. The optimal molar ratio of linker to biomolecule should be determined empirically based on the desired degree of labeling. c. Allow the conjugation reaction to proceed for 30 minutes to 4 hours at room temperature, or overnight at 4°C, with gentle stirring.[][16]

-

Quenching the Reaction: a. To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

Purification of the Conjugate: a. Remove unreacted linker, EDC, NHS, and other by-products using a suitable purification method. For proteins and antibodies, size-exclusion chromatography or dialysis are commonly employed. b. The purified bioconjugate can then be characterized by appropriate analytical methods, such as SDS-PAGE, mass spectrometry, and functional assays.

Visualized Workflows and Reactions

Caption: Bioconjugation Workflow Diagram.

Caption: Bioconjugation Reaction Scheme.

References

- 1. This compound | Carbamates | Ambeed.com [ambeed.com]

- 2. Fmoc-NH-PEG12-CH2COOH - CD Bioparticles [cd-bioparticles.net]

- 3. genscript.com [genscript.com]

- 4. Fmoc-NH-PEG12-CH2COOH, 675606-79-8 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. purepeg.com [purepeg.com]

- 8. gentaur.com [gentaur.com]

- 9. Fmoc-NH-PEG12-CH2COOH - Creative Biolabs [creative-biolabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fmoc-NH-PEG12-COOH, 756526-01-9 - Biopharma PEG [biochempeg.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. It influences the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, a common challenge for these large molecules.[3] The flexibility and length of the PEG chain can be precisely tuned to optimize the distance and orientation between the POI and E3 ligase for efficient ubiquitination.[3]

This document provides a detailed guide for the synthesis of a PROTAC utilizing the Fmoc-NH-PEG12-CH2CH2COOH linker. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, allowing for a sequential and controlled conjugation strategy.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and the general synthetic workflow.

Caption: Mechanism of action of a PROTAC molecule.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC using this compound. The synthesis involves a sequential, modular approach.

Materials and Reagents:

-

This compound

-

E3 Ligase Ligand with a primary or secondary amine (e.g., Pomalidomide derivative)

-

Protein of Interest (POI) Ligand with a carboxylic acid

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Protocol 1: Coupling of E3 Ligase Ligand to this compound

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[5]

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add the E3 ligase ligand solution to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Fmoc-protected E3-ligase-linker conjugate.

Protocol 2: Fmoc Deprotection

-

Dissolve the purified Fmoc-protected E3-ligase-linker conjugate in DMF.

-

Add a solution of 20% piperidine in DMF (v/v).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess piperidine and DMF. The resulting amine is often used in the next step without further purification.

Protocol 3: Coupling of POI Ligand to the Deprotected E3-Ligase-Linker

-

Dissolve the deprotected E3-ligase-linker amine (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the POI ligand solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the activated POI ligand solution to the E3-ligase-linker amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

Protocol 4: Purification and Characterization of the Final PROTAC

-

Upon completion of the reaction, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Characterize the purified PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical PROTAC using the described protocols. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Reactant Quantities for PROTAC Synthesis

| Step | Reactant | Molar Equiv. |

| 1 | This compound | 1.0 |

| Amine-E3 Ligase Ligand | 1.1 | |

| HATU | 1.2 | |

| DIPEA | 3.0 | |

| 2 | Piperidine (in DMF) | 20% (v/v) |

| 3 | Deprotected E3-Linker | 1.0 |

| COOH-POI Ligand | 1.1 | |

| HATU | 1.2 | |

| DIPEA | 3.0 |

Table 2: Representative Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |

| 1 | Fmoc-E3-Linker Conjugate | 60-80 | >90 |

| 2 | Deprotected E3-Linker | Assumed quantitative | - |

| 3 & 4 | Final PROTAC | 40-60 (after purification) | >98 |

Conclusion

The use of this compound provides a versatile and efficient platform for the modular synthesis of PROTACs. The protocols outlined in this document offer a clear, step-by-step guide for researchers to construct these complex molecules. The strategic use of the Fmoc protecting group allows for controlled, sequential amide bond formations, leading to the final PROTAC in good yield and high purity after chromatographic purification. The incorporation of the PEG12 linker is anticipated to confer favorable physicochemical properties to the final PROTAC, potentially enhancing its solubility and cell permeability, which are crucial for its biological activity. Successful characterization by NMR and MS is essential to confirm the structure and purity of the final product before its use in biological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Fmoc-NH-PEG12-CH2COOH - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc-NH-PEG12-Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Fmoc-NH-PEG12-linker in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a strategic advantage in the synthesis of stable and effective ADCs.

Introduction to Fmoc-NH-PEG12-Linker

The Fmoc-NH-PEG12-linker is a valuable tool in bioconjugation, particularly for the construction of ADCs. Its key features include:

-

Fmoc-Protected Amine: This protecting group allows for orthogonal deprotection strategies, enabling the selective conjugation of a cytotoxic payload to the linker prior to its attachment to the antibody. The Fmoc group is readily removed under basic conditions.[1]

-

PEG12 Spacer: The 12-unit polyethylene glycol chain is a discrete (monodisperse) spacer that imparts favorable physicochemical properties to the ADC.[2] PEGylation is known to enhance the hydrophilicity of ADCs, which can mitigate aggregation issues often associated with hydrophobic payloads.[3] This improved solubility can lead to better in vivo stability and an improved pharmacokinetic profile.[3][4]

-

Terminal Carboxylic Acid: This functional group provides a handle for conjugation to the antibody, typically through the formation of a stable amide bond with the ε-amino groups of lysine (B10760008) residues on the antibody surface.[1][5]

The use of a discrete PEG linker like PEG12 is advantageous over polydisperse PEG chains as it leads to the production of more homogeneous ADCs with improved batch-to-batch reproducibility and potentially a better safety profile.[6]

Data Presentation: Impact of PEG Linkers on ADC Properties

The inclusion and architecture of PEG linkers significantly influence the performance of ADCs. The following tables summarize quantitative data from studies on PEGylated ADCs, highlighting the benefits of incorporating PEG spacers.

| ADC Characteristic | No PEG Linker | With 4 kDa PEG Linker | With 10 kDa PEG Linker |

| In Vitro Cytotoxicity Reduction | 1-fold | 4.5-fold | 22-fold |

| Circulation Half-life Extension | 1-fold | 2.5-fold | 11.2-fold |

Table 1: Impact of PEG linker length on the in vitro cytotoxicity and circulation half-life of affibody-based drug conjugates. Data suggests that while longer PEG chains can reduce in vitro potency, they significantly enhance circulation time, which can lead to improved in vivo efficacy.[1][7]

| ADC Configuration | Clearance Rate (Relative) | Area Under the Curve (AUC) (Relative) |

| Linear L-PEG24 Linker | 1.0 | 1.0 |

| Pendant P-(PEG12)2 Linker | Slower | ~3-fold higher |

Table 2: Comparison of pharmacokinetic parameters for ADCs with a linear 24-unit PEG linker versus a branched linker containing two 12-unit PEG chains. The branched configuration demonstrates superior pharmacokinetic properties.[6]

| ADC Linker | Aggregation upon Thermal Stress (% Monomer Loss) |

| Linker without PEG | Higher |

| Linker with PEG | Lower |

Table 3: Qualitative impact of PEG linkers on the physical stability of ADCs. PEGylated linkers generally lead to reduced aggregation, particularly for ADCs with high drug-to-antibody ratios (DARs).[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the Fmoc-NH-PEG12-linker.

Protocol 1: Fmoc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Fmoc protecting group from the linker after a cytotoxic payload has been conjugated to its amine terminus.

Materials:

-

Fmoc-NH-PEG12-Payload conjugate

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

Reverse-phase HPLC system

Procedure:

-

Dissolve the Fmoc-NH-PEG12-Payload conjugate in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the dissolved conjugate. A typical ratio is 1:4 (conjugate solution:piperidine solution).

-

Allow the reaction to proceed at room temperature for 30 minutes to 1 hour.

-

Monitor the reaction progress by LC-MS to confirm the complete removal of the Fmoc group (a mass decrease of 222.24 Da).

-

Upon completion, purify the deprotected H2N-PEG12-Payload conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the deprotected linker-payload as a solid.

Protocol 2: Activation of the Linker-Payload Carboxylic Acid

This protocol details the activation of the terminal carboxylic acid of the deprotected linker-payload to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

H2N-PEG12-Payload conjugate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous DMF or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Dissolve the H2N-PEG12-Payload conjugate and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

-

Add DCC (or EDC) to the solution at a molar ratio of 1:1.1 relative to the linker-payload.

-

Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

-

The resulting solution containing the activated NHS ester of the linker-payload can be used directly in the conjugation reaction with the antibody.

Protocol 3: Conjugation of the Activated Linker-Payload to the Antibody

This protocol describes the conjugation of the NHS-activated linker-payload to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-8.0

-

Activated H2N-PEG12-Payload-NHS ester solution from Protocol 2

-

Reaction Buffer (e.g., PBS, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

Add a 10-20 fold molar excess of the activated linker-payload solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purify the resulting ADC from unreacted linker-payload and other impurities using a SEC column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the characterization of the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

A. Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

Materials:

-

Purified ADC

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject an appropriate amount of the purified ADC onto the column.

-

Monitor the elution profile at 280 nm.

-

The major peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates the presence of aggregates.

-

Calculate the percentage of monomer to assess the purity and extent of aggregation.[9]

B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Materials:

-

Purified ADC

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B.

-

Inject the purified ADC onto the column.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.[10][11]

-

Calculate the average DAR by integrating the peak areas of the different DAR species.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the application of the Fmoc-NH-PEG12-linker in ADC development.

References

- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. purepeg.com [purepeg.com]